molecular formula C5H5ClN2O B151885 (6-Chloropyridazin-3-yl)methanol CAS No. 1011487-94-7

(6-Chloropyridazin-3-yl)methanol

Cat. No. B151885
M. Wt: 144.56 g/mol
InChI Key: NEWRIXKPAGUARA-UHFFFAOYSA-N
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Patent
US08293914B2

Procedure details

To a suspension of 6-chloropyridazine-3-carbaldehyde (2.50 g, 17.5 mmol) in 30 mL of methanol (30 mL) at 0° C. was added sodium borohydride (0.26 g, 7.02 mmol). The reaction mixture was warmed to room temperature. After 2 hours, the reaction mixture was concentrated in vacuo and triturated with 20% MeOH in dichloromethane to provide (6-chloropyridazin-3-yl)methanol.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with 20% MeOH in dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(N=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.